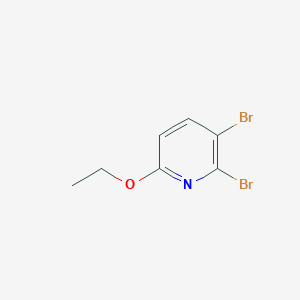
2,3-Dibromo-6-ethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-6-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO. It is characterized by the presence of two bromine atoms attached to the pyridine ring at positions 5 and 6, and an ethyl ether group attached to the nitrogen atom at position 2. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3-Dibromo-6-ethoxypyridine, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). The reaction conditions usually involve the use of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-6-ethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cleavage Reactions: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or boron tribromide (BBr3), leading to the formation of alcohols and alkyl halides
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Strong Acids: Used in cleavage reactions to break the ether bond.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
Alcohols and Alkyl Halides: Formed during cleavage reactions.
Substituted Pyridines: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-6-ethoxypyridine has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the pyridine ring into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-6-ethoxypyridine involves its interaction with molecular targets through its functional groups. The bromine atoms and the ether group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromopyridin-2-yl ethyl ether
- 6-Bromopyridin-2-yl ethyl ether
- Pyridin-2-yl ethyl ether
Uniqueness
2,3-Dibromo-6-ethoxypyridine is unique due to the presence of two bromine atoms at positions 5 and 6 on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with fewer or no bromine atoms .
Eigenschaften
CAS-Nummer |
19021-07-9 |
|---|---|
Molekularformel |
C7H7Br2NO |
Molekulargewicht |
280.94g/mol |
IUPAC-Name |
2,3-dibromo-6-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VLCVJSBREKMGOG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C=C1)Br)Br |
Kanonische SMILES |
CCOC1=NC(=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















